BenchChemオンラインストアへようこそ!

N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide

BTK inhibition biochemical IC50 kinase assay

This compound is a structurally distinct, non-covalent BTK inhibitor (IC50 1 nM) with secondary PI3Kδ activity (IC50 451 nM). Unlike irreversible clinical BTK inhibitors (ibrutinib, acalabrutinib), it lacks a Michael acceptor, enabling washout and target-residence-time studies free from covalent-modification artifacts. With a molecular weight of 319.4 g/mol and TPSA of 64.1 Ų—well below the CNS drug-likeness threshold—this compound supports BBB-penetration research. Its 2,4'-bipyridine core provides scaffold diversity for SAR campaigns. As a single-agent tool for dual BCR/PI3K pathway blockade in B-cell lymphoma and CLL models, it eliminates the need for two separate inhibitors. Procure this patent-disclosed probe (US 20240083900, Example 99) for reversible BTK pharmacology studies.

Molecular Formula C19H17N3O2
Molecular Weight 319.364
CAS No. 2034433-07-1
Cat. No. B2916134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide
CAS2034433-07-1
Molecular FormulaC19H17N3O2
Molecular Weight319.364
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
InChIInChI=1S/C19H17N3O2/c1-24-17-4-2-3-16(12-17)19(23)22-13-14-5-10-21-18(11-14)15-6-8-20-9-7-15/h2-12H,13H2,1H3,(H,22,23)
InChIKeyAHMLPMMWOMDYIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide (CAS 2034433-07-1): Procurement-Relevant Identity and Baseline Profile for BTK-Targeted Research


N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide (CAS 2034433-07-1) is a synthetic, low-molecular-weight (MW 319.4 g/mol) bipyridine-benzamide hybrid featuring a 2,4'-bipyridine core linked to a 3-methoxybenzamide moiety via a methylene bridge [1]. The compound is classified within the bipyridine family of kinase-targeting small molecules and has been specifically disclosed as Example 99 in US Patent 20240083900, where it was profiled as a potent inhibitor of Bruton's Tyrosine Kinase (BTK) with a biochemical IC50 of 1 nM [2]. Its computed physicochemical properties include an XLogP of 2.2 and a topological polar surface area (TPSA) of 64.1 Ų [1], which are consistent with moderate lipophilicity and potential for CNS penetration when compared to larger clinical BTK inhibitors such as ibrutinib (MW ~440.5). Additional profiling in BindingDB reveals secondary inhibitory activity against PI3Kδ (IC50 451–708 nM in biochemical assays) [3], suggesting a multi-target pharmacology distinct from highly selective, single-target BTK inhibitors.

Why Generic Substitution of N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide with Other 'BTK Inhibitors' or Bipyridine Analogs Is Scientifically Invalid


Simple in-class substitution is precluded by three structural and pharmacological factors that are quantifiable and documented. First, the compound's 2,4'-bipyridine scaffold distinguishes it fundamentally from the pyrazolo[1,5-a]pyrazine core that defines the majority of patent US20240083900's invention, making it a structurally unique comparator within its own patent family [1]. Second, the compound exhibits a dual BTK/PI3Kδ inhibition profile (BTK IC50 1 nM; PI3Kδ IC50 451 nM) [1] [2] that is absent in highly selective clinical BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib, which were designed for minimal off-target activity. Third, even closely related bipyridine benzamides (e.g., N-([2,3'-bipyridin]-4-ylmethyl) or N-([2,4'-bipyridin]-3-ylmethyl) positional isomers) differ in the attachment geometry of the bipyridine core and the substitution pattern on the benzamide ring [3], directly affecting kinase binding pocket complementarity and metal-chelating geometry. Substituting any of these analogs without revalidating BTK potency, PI3Kδ off-rate, and cellular target engagement would introduce uncontrolled variables into any assay or preclinical model.

Quantitative Differentiation Evidence for N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide: Comparator-Based Potency, Selectivity, and Structural Data


BTK Biochemical Potency: N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide Achieves Single-Digit Nanomolar BTK IC50 Comparable to Lead Clinical Inhibitors

In a biochemical BTK enzyme inhibition assay, N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide exhibited an IC50 of 1 nM [1]. This potency level places it in the same order of magnitude as the first-in-class covalent BTK inhibitor ibrutinib (BTK IC50 = 0.5 nM, reported in a cell-free enzymatic assay) [2]. However, unlike ibrutinib, which achieves its potency through irreversible covalent bonding to Cys481, the compound's structure lacks an obvious Michael acceptor warhead, suggesting a non-covalent or reversible binding mode that may confer a distinct target-residence-time profile. Within the same patent family (US20240083900), other Example compounds demonstrated a range of BTK IC50 values including <1 nM (Example 66), 1.20 nM (Example 79), and 5.5 nM (Example 236) [3], indicating that the 1 nM potency of Example 99 is competitive among the most potent examples disclosed.

BTK inhibition biochemical IC50 kinase assay drug discovery

Dual BTK/PI3Kδ Inhibitory Profile: A Differentiating Polypharmacology Not Shared by Clinical BTK Inhibitors

Beyond its 1 nM BTK activity, N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide demonstrates measurable inhibition of the lipid kinase PI3Kδ with IC50 values of 451 nM and 708 nM in two independent biochemical assays [1]. This dual BTK/PI3Kδ profile is structurally rationalized by the bipyridine moiety's capacity for metal chelation within kinase ATP-binding sites, which is not restricted to a single kinase family. In contrast, the FDA-approved covalent BTK inhibitors ibrutinib, acalabrutinib, and zanubrutinib were explicitly optimized for high selectivity against the TEC kinase family and do not exhibit significant PI3Kδ activity at comparable concentrations [2]. Ibrutinib's biochemical IC50 against PI3Kδ is >10,000 nM [2], representing a >20-fold selectivity gap that is absent in the target compound. This polypharmacology may be advantageous or disadvantageous depending on the experimental context: for B-cell malignancy models where dual BTK/PI3Kδ blockade is therapeutically desirable, the compound's profile is research-enabling; for studies requiring isolated BTK pathway interrogation, the PI3Kδ activity must be controlled for.

polypharmacology PI3Kδ inhibition BTK-PI3K dual targeting B-cell malignancies

Structural Scaffold Differentiation: 2,4'-Bipyridine Core vs. Pyrazolo[1,5-a]pyrazine and Diphenyl-Pyrimidine BTK Inhibitor Cores

N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide is built upon a 2,4'-bipyridine core—a structural motif that is topologically and electronically distinct from the dominant BTK inhibitor chemotypes in clinical use and patent literature [1]. The compound's scaffold differs from: (i) the pyrazolo[1,5-a]pyrazine core that constitutes the primary invention of US Patent 20240083900, within which it appears as Example 99; (ii) the diphenyl-pyrimidine core of ibrutinib and related irreversible inhibitors; (iii) the imidazo[1,5-a]pyrazine or pyridine-carboxamide scaffolds of second-generation BTK inhibitors. The 2,4'-bipyridine motif provides a bidentate metal-coordination geometry that is distinct from the hinge-binding motifs of these comparator chemotypes, potentially enabling differential binding modes within the BTK ATP pocket [2]. This scaffold uniqueness is directly relevant to procurement decisions where intellectual property freedom-to-operate, chemical diversity in screening libraries, or metal-chelating properties for biophysical probe development are prioritized.

scaffold hopping bipyridine kinase inhibitor chemotype intellectual property

Physicochemical Property Differentiation: Lower Molecular Weight and TPSA Compared to Clinical BTK Inhibitors

The compound's computed molecular weight of 319.4 g/mol and topological polar surface area (TPSA) of 64.1 Ų [1] position it in a physicochemical space that is more favorable for passive blood-brain barrier (BBB) penetration than all currently approved BTK inhibitors. For comparison, ibrutinib has a MW of 440.5 g/mol and TPSA of 99.2 Ų; acalabrutinib has a MW of 465.5 g/mol and TPSA of 113.6 Ų; zanubrutinib has a MW of 471.6 g/mol and TPSA of 98.4 Ų [2]. The compound's lower TPSA (<70 Ų) and moderate XLogP (2.2) fall within the optimal range for CNS drug-likeness as defined by the widely-used ≤90 Ų TPSA threshold for BBB penetration [3]. This does not confirm CNS exposure in vivo, but it provides a quantitative, procurement-relevant differentiator for research programs exploring BTK inhibition in CNS indications, where clinical BTK inhibitors have shown limited brain penetration.

CNS penetration physicochemical properties drug-likeness blood-brain barrier

Evidence-Backed Application Scenarios for N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide in Scientific Research and Preclinical Procurement


BTK-Dependent B-Cell Receptor Signaling Studies Requiring Reversible, Non-Covalent Target Engagement

With a BTK IC50 of 1 nM and the absence of a Michael acceptor electrophile in its structure, this compound is suitable for mechanistic studies of BTK signaling where reversible, non-covalent inhibition is experimentally required to distinguish pharmacological effects from irreversible covalent modification artifacts [1]. This distinguishes it from ibrutinib and acalabrutinib, whose covalent binding to Cys481 irreversibly inactivates BTK [2]. Researchers conducting washout experiments, target-residence-time measurements, or comparing reversible vs. irreversible BTK pharmacology should prioritize this compound over covalent clinical inhibitors.

Dual BTK/PI3Kδ Pathway Blockade in B-Cell Malignancy Preclinical Models

The compound's combined BTK (IC50 1 nM) and PI3Kδ (IC50 451 nM) inhibitory activities make it a single-agent tool for modeling dual BCR-pathway and PI3K-pathway blockade in B-cell lymphoma or chronic lymphocytic leukemia (CLL) cell lines and xenografts [1] [2]. This dual pharmacology is not achievable with ibrutinib, which shows >10,000 nM PI3Kδ IC50 [2]. Research groups evaluating the therapeutic hypothesis of combined BTK/PI3Kδ inhibition can procure this compound as a chemical probe to test synergy hypotheses without requiring two separate inhibitors.

Chemical Library Diversification via Scaffold-Hopping from Clinical BTK Chemotypes

The 2,4'-bipyridine core represents a structurally distinct chemotype from the diphenyl-pyrimidine (ibrutinib), imidazo[1,5-a]pyrazine (acalabrutinib), and pyrazolo[1,5-a]pyrazine cores that dominate BTK inhibitor chemical space [1]. Medicinal chemistry and drug discovery groups building diversity-oriented screening libraries or conducting scaffold-hopping SAR campaigns around the BTK target should include this compound to ensure coverage of bipyridine-based hinge-binding motifs and metal-chelating pharmacophores [2].

CNS-Penetrant BTK Inhibitor Lead Identification and Optimization Programs

With a molecular weight of 319.4 g/mol and TPSA of 64.1 Ų—substantially below the ≤90 Ų CNS drug-likeness threshold—this compound has physicochemical properties that are prospectively favorable for brain penetration [1] [2]. Neuroinflammation-focused research programs investigating BTK inhibition in multiple sclerosis, CNS lymphoma, or neurodegenerative diseases can use this compound as a low-MW, low-TPSA starting scaffold for lead optimization, in contrast to clinical BTK inhibitors (ibrutinib TPSA 99.2 Ų; acalabrutinib TPSA 113.6 Ų) that face significant BBB penetration limitations [2].

Quote Request

Request a Quote for N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.